2-Thiophenemethanamine, 5-phenoxy-
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Thiophenemethanamine consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a methanamine group attached .Physical And Chemical Properties Analysis
2-Thiophenemethanamine has a molecular weight of 113.181 . It is a clear yellow liquid with a boiling point of 95-99 °C/28 mmHg, a density of 1.103 g/mL at 25 °C, and a refractive index of n 20/D 1.5670 .Scientific Research Applications
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, demonstrating a wide range of biological and pharmacological effects. CGA has been identified for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system stimulator. It modulates lipid metabolism and glucose, offering therapeutic potential for hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and hypocholesterolemic influence highlight its significance in scientific research and potential practical applications as a natural food additive to replace synthetic antibiotics, reducing medicinal costs (Naveed et al., 2018).
Antimicrobial and Antioxidant Properties of Polyphenols
Research on natural product-based compounds, including phenolic and non-phenolic agents, has been patented for their use as antimicrobial food preservatives. Phenolic compounds, such as polyhydroxybenzene derivatives and 1,2,3,4-tetrahydroxybenzene (THB), have shown significant broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, yeasts, and fungi. THB, in particular, has been identified as a highly effective antimicrobial and antioxidant agent, surpassing commonly used antioxidants like BHA and BHT in effectiveness. This highlights the potential of phenolic compounds in food preservation and as natural alternatives to synthetic preservatives (Galal, 2006).
Bioinspired Phenolic Chemistries in Materials Science
Nature-inspired phenolic chemistries have significantly influenced the development of advanced materials across various applications in energy, catalysis, and biomedicine. The spatiotemporal control over phenolic chemistries is critical for achieving desired material structures and properties. The review by Jia et al. (2021) provides insights into the chemical diversity and reactivity of catechols and polyphenols, particularly focusing on dopamine and its polymerization/assembly, adhesion, and cohesion mechanisms. This research underscores the importance of phenolic chemistries in engineering materials with intended, application-oriented properties and functions (Jia et al., 2021).
Safety and Hazards
2-Thiophenemethanamine is classified as a skin corrosive, Sub-category 1B . It causes severe skin burns and eye damage. Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
(5-phenoxythiophen-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIJXWCMBOREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(S2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(5-Phenoxy thiophen-2-yl)methylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.